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3'-Thio-thymidine-5'-phosphate -

3'-Thio-thymidine-5'-phosphate

Catalog Number: EVT-10888361
CAS Number:
Molecular Formula: C10H15N2O7PS
Molecular Weight: 338.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Thio-thymidine-5'-phosphate is a modified nucleoside that belongs to the class of 2',3'-dideoxy-3'-thionucleoside monophosphates. This compound features a sulfur atom substitution at the 3' position of the thymidine nucleoside, which alters its biochemical properties and interactions. The chemical formula for 3'-thio-thymidine-5'-phosphate is C10H15N2O7PSC_{10}H_{15}N_{2}O_{7}PS, with a molecular weight of approximately 338.27 g/mol .

Source

The compound can be synthesized from natural nucleosides through various chemical reactions, often involving sulfur incorporation and phosphorylation steps. It is primarily used in biochemical research and synthetic biology applications due to its unique properties compared to standard nucleotides.

Classification

3'-Thio-thymidine-5'-phosphate is classified as:

  • Kingdom: Organic compounds
  • Super Class: Nucleosides, nucleotides, and analogues
  • Class: 2',3'-dideoxy-3'-thionucleoside monophosphates .
Synthesis Analysis

Methods

The synthesis of 3'-thio-thymidine-5'-phosphate typically involves several key steps:

  1. Starting Material: The synthesis often begins with 3'-azido-3'-deoxythymidine, which undergoes tosylation to activate the 5' hydroxyl group.
  2. Sulfur Incorporation: The azido group is converted into a thiol group by treating with hydrogen sulfide in the presence of a base such as tetramethylguanidine, leading to the formation of 3'-amino-2-thio-thymidine.
  3. Phosphorylation: The resulting thionucleoside is then phosphorylated using phosphorimidazolide chemistry to yield 3'-thio-thymidine-5'-phosphate .

Technical Details

A notable synthesis method involves using triphenylphosphine and diisopropylazo dicarboxylate in ethyl acetate for coupling reactions, achieving high yields (85-90%) for the phosphorothioamidite derivatives necessary for oligonucleotide synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 3'-thio-thymidine-5'-phosphate features:

  • A thymine base attached to a ribose sugar that has a sulfur atom at the 3' position.
  • A phosphate group at the 5' position.

Data

The structure can be represented using various chemical notation systems, including SMILES and InChI keys. The InChI key for this compound is provided in databases like DrugBank .

Chemical Reactions Analysis

Reactions

3'-Thio-thymidine-5'-phosphate participates in several chemical reactions:

  • Phosphorylation Reactions: It can act as a substrate for various kinases or be incorporated into oligonucleotides.
  • Template Copying: The thio-substitution enhances its ability to serve as a substrate in nonenzymatic copying of nucleic acid templates, improving reaction rates significantly compared to regular nucleotides .

Technical Details

The incorporation of sulfur into the nucleotide structure increases the stability and reactivity of the compound during polymerization processes, making it valuable for experimental applications in molecular biology.

Mechanism of Action

Process

The mechanism of action of 3'-thio-thymidine-5'-phosphate primarily involves its role as an analog in nucleic acid synthesis:

  1. Incorporation into DNA/RNA: It can be incorporated into growing nucleic acid chains during synthesis.
  2. Inhibition of Enzymatic Activity: As a structural analog, it can inhibit DNA polymerases or topoisomerases by mimicking natural substrates but disrupting normal enzymatic function due to its modified structure .

Data

Studies indicate that compounds like 3'-thio-thymidine-5'-phosphate can enhance reaction rates up to five times when copying templates compared to their non-thio counterparts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents depending on the specific formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with other nucleophiles due to the presence of the phosphate group and sulfur atom.

Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm purity and structural integrity during synthesis .

Applications

Scientific Uses

3'-Thio-thymidine-5'-phosphate has several applications in scientific research:

  • Nucleic Acid Research: Used as a building block in synthesizing modified oligonucleotides for studying DNA interactions and stability.
  • Biochemical Assays: Employed in assays that require enhanced substrate properties for polymerases or other enzymes.
  • Therapeutic Development: Investigated for potential use in developing antiviral or anticancer drugs due to its ability to interfere with normal nucleic acid metabolism .
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis Mechanisms in Viral DNA Hypermodification Systems

The enzymatic synthesis of hypermodified thymidine derivatives, including precursors to 3'-Thio-thymidine-5'-phosphate, involves specialized pathways in bacteriophage systems. These pathways initiate with the viral reprogramming of host nucleotide metabolism to generate 5-hydroxymethyl-2'-deoxyuridine (5-hmdU) as a universal precursor. Phage-encoded enzymes systematically replace thymidine with 5-hmdU during DNA replication through a coordinated pathway: dCMP deaminase provides dUMP substrate, which is converted to 5-hydroxymethyl-2'-deoxyuridine monophosphate (5-hmdUMP) by a viral thymidylate synthase homolog. Subsequent phosphorylation yields 5-hmdUTP, which phage DNA polymerases incorporate into genomic DNA [2] [4].

Post-replicative hypermodification involves a conserved enzymatic cascade acting on DNA-embedded 5-hmdU:

  • 5-hmdU DNA kinase (5-HMUDK): This ATP-dependent kinase, belonging to the P-loop kinase superfamily, phosphorylates the 5-hydroxymethyl group of 5-hmdU to generate 5-phosphoryloxymethyldeoxyuridine (5-PmdU) [2].
  • Pyrophosphorylation: 5-HMUDK further catalyzes ATP-dependent diphosphate transfer to form 5-pyrophosphoryloxymethyldeoxyuridine (5-PPmdU), activating the position for nucleophilic attack [2] [4].
  • Amino acid:DNA transferase (AADT): Encoded by genes with DNA glycosylase-like folds (termed α-putrescinyl/glutamylthymidine pyrophosphorylases, aGPT-Pplases), this enzyme transfers amino acids from free amino acid pools to the activated 5-PPmdU intermediate. Structural analyses reveal AADTs possess a modified active site accommodating diverse amino acid substrates [2] [8].

Table 1: Enzymatic Steps in Viral Thymidine Hypermodification Pathways

EnzymeReaction CatalyzedProductFunctional Role
5-HMUDKATP-dependent phosphorylation of 5-hmdU5-PmdUActivation of hydroxymethyl group
5-HMUDKATP-dependent pyrophosphorylation5-PPmdUGeneration of electrophilic center
AADTAmino acid transfer to 5-PPmdUAmino acid-hypermodified dU (e.g., α-glutamylthymidine)Formation of hypermodified base scaffold
PLP-dependent decarboxylasesDecarboxylation of amino acid moietyModified side chains (e.g., ethanolamine)Side chain maturation
Radical SAM isomerasesIsomerization of carbon chainsStructural diversification (e.g., putrescinyl derivatives)Chemical diversification

This enzymatic framework creates chemically diverse thymidine hypermodifications observed in phages ΦW-14 (α-putrescinylthymidine), SP10 (α-glutamylthymidine), ViI (5-(2-aminoethoxy)methyluridine), and M6 (5-(2-aminoethyl)uridine). The 5-PPmdU intermediate serves as the central activated species enabling nucleophilic displacement by amine-containing compounds [2] [4] [8].

Substrate Specificity in Phage-Encoded Nucleotide Salvage Pathways

Phage hypermodification systems exhibit remarkable substrate specificity at multiple enzymatic levels, directing the structural diversity of thymidine modifications. The amino acid:DNA transferases (AADTs) demonstrate precise selectivity for both DNA context and amino acid substrates. Genomic analyses reveal phage-specific paralogous AADT pairs that recognize sequence-specific contexts within viral DNA, ensuring targeted modification. For example, Salmonella phage ViI modifies only a subset of genomic 5-hmdU residues, implying sequence or structural recognition beyond the immediate modification site [2] [4].

Amino acid substrate specificity varies significantly among phage systems:

  • ΦW-14: Utilizes putrescine (1,4-diaminobutane) as nucleophile
  • SP10: Transfers L-glutamate
  • ViI: Incorporates serine-derived ethanolamine via O-linkage
  • M6: Uses glycine to form C-linked 5-(2-aminoethyl)uridine

Biochemical reconstitution studies confirm that ViI-encoded enzymes specifically utilize serine as the ethanolamine donor. Subsequent enzymatic decarboxylation by a pyridoxal phosphate (PLP)-dependent decarboxylase converts the serine moiety to ethanolamine, forming 5-(2-aminoethoxy)methyluridine (5-NeOmdU). Similarly, M6 enzymes utilize glycine directly for 5-(2-aminoethyl)uridine (5-NedU) biosynthesis [2] [4].

Table 2: Substrate Specificity in Phage Hypermodification Systems

BacteriophageNucleophilic SubstrateModification ProductLinkage Chemistry
Salmonella phage ViISerine → Ethanolamine5-(2-aminoethoxy)methyluridine (5-NeOmdU)Ether (O-linked)
Pseudomonas phage M6Glycine5-(2-aminoethyl)uridine (5-NedU)Carbon-carbon (C-linked)
Delftia phage ΦW-14Putrescineα-putrescinylthymidineN-C bond
Bacillus phage SP10Glutamateα-glutamylthymidineN-C bond

The nucleotide kinase specificity is equally precise. 5-HMUDKs exclusively phosphorylate 5-hmdU within DNA polymers, showing no activity toward canonical thymidine or other modified pyrimidines. This absolute specificity ensures that hypermodification occurs only at predetermined sites within the phage genome [2] [4] [8].

Radical SAM-Dependent Isomerization in Post-Replicative Modifications

Radical S-adenosylmethionine (SAM) enzymes play crucial roles in the structural diversification of thymidine hypermodifications following initial amino acid attachment. These enzymes catalyze chemically challenging isomerization reactions through radical-mediated mechanisms, expanding the structural diversity of phage DNA modifications. Radical SAM enzymes contain characteristic [4Fe-4S] clusters that facilitate reductive cleavage of SAM to generate 5'-deoxyadenosyl radicals, which subsequently abstract hydrogen atoms from substrate molecules to initiate isomerization [2].

In the Pseudomonas phage M6 pathway, a radical SAM isomerase acts on glycinylated thymidine intermediates. Following glycine attachment by AADT, the radical SAM enzyme catalyzes the isomerization of the aminoethyl side chain, potentially generating diverse branched or unsaturated structures. This enzymatic step mirrors transformations observed in tRNA hypermodification pathways, suggesting evolutionary conservation of radical-based modification mechanisms between RNA and DNA systems [2].

Structural analyses of viral radical SAM enzymes reveal adaptations for DNA substrate recognition:

  • DNA-binding domains: Helix-turn-helix motifs facilitate DNA interaction
  • Substrate recognition loops: Position the target base near the catalytic [4Fe-4S] cluster
  • Electron transfer tunnels: Guide electrons from the surface to the buried active site

The catalytic cycle involves:

  • Reduction of the [4Fe-4S] cluster
  • Binding and reductive cleavage of SAM to methionine and a 5'-deoxyadenosyl radical
  • Hydrogen atom abstraction from the substrate amino acid side chain
  • Radical-mediated isomerization (e.g., carbon skeleton rearrangement)
  • Radical quenching and product release

This radical-based isomerization significantly expands the chemical space of thymidine modifications beyond what is achievable through standard nucleophilic substitution chemistry alone. Metagenomic analyses indicate that radical SAM enzymes in viral biosynthetic clusters exhibit substantial sequence divergence, suggesting adaptation to diverse substrate specificities and reaction outcomes across phage species [2].

Co-occurrence with Fe/α-KG Dioxygenases in Biosynthetic Clusters

Genomic context analyses of viral metagenomes reveal consistent co-occurrence of thymidine hypermodification enzymes with iron- and α-ketoglutarate-dependent dioxygenases (Fe/α-KG DOs) within biosynthetic gene clusters. This syntenic relationship suggests functional integration of oxidative modification steps in the hypermodification pathways. Fe/α-KG DOs are oxidoreductases that utilize molecular oxygen, Fe²⁺, and α-ketoglutarate to catalyze hydroxylation, desaturation, or ring expansion reactions, often introducing oxygenated functional groups into unactivated carbon centers [2].

In the Pseudomonas phage PaMx11 system, a Fe/α-KG DO is genetically linked with 5-HMUDK, AADT, and an acetyltransferase. Biochemical reconstitution demonstrates this enzymatic consortium synthesizes 5-acetylaminomethyl-2'-deoxyuridine (5-AcNmdU) through a pathway involving:

  • Glycine attachment by AADT
  • Oxidative modification by Fe/α-KG DO (predicted C-H oxidation)
  • Acetylation by the cognate acetyltransferase

The Fe/α-KG DOs in these clusters exhibit structural adaptations for DNA binding, including:

  • Positively charged surface patches: Facilitate DNA backbone interaction
  • DNA-binding domains: Enable sequence-specific recognition
  • Flexible catalytic domains: Accommodate bulky DNA substrates

Their proposed catalytic functions in thymidine hypermodification pathways include:

  • Hydroxylation: Introducing hydroxyl groups to aliphatic side chains
  • Desaturation: Generating double bonds in amino acid-derived chains
  • Ring formation: Creating cyclic structures from linear precursors
  • Demethylation: Oxidizing methyl groups to hydroxymethyl or formyl groups

Metagenomic surveys of viral genomes (IMG/VR2 and GOV2.0 datasets) show Fe/α-KG DOs co-occurring with thymidine modification enzymes in >30% of identified hypermodification clusters. This widespread association indicates that oxidative tailoring represents a fundamental expansion strategy in the chemical diversification of viral DNA. The combinatorial potential of radical SAM enzymes, PLP-dependent decarboxylases, acetyltransferases, and Fe/α-KG DOs within these biosynthetic clusters creates an extensive reservoir of chemical diversity, functionally analogous to natural product biosynthesis systems in bacteria and fungi [2].

Properties

Product Name

3'-Thio-thymidine-5'-phosphate

IUPAC Name

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-sulfanyloxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H15N2O7PS

Molecular Weight

338.28 g/mol

InChI

InChI=1S/C10H15N2O7PS/c1-5-3-12(10(14)11-9(5)13)8-2-7(21)6(19-8)4-18-20(15,16)17/h3,6-8,21H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)/t6-,7+,8-/m1/s1

InChI Key

BORVFKJZAOEGOO-GJMOJQLCSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)S

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)S

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